molecular formula C13H7F3O2 B6378354 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1111129-46-4

2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6378354
M. Wt: 252.19 g/mol
InChI Key: KZLQNACVVGPIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% (2F-4TFPP) is a novel organic compound with a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. It is a colorless to pale yellow solid with a melting point of 125-127°C. It has a molecular weight of 276.21 g/mol and a molecular formula of C11H7F3O2. 2F-4TFPP is a highly fluorinated phenol derivative that has been used in a variety of scientific studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Formyl-4-(2,4,6-trifluorophenyl)phenol involves the conversion of 2,4,6-trifluorophenol to 2-(2,4,6-trifluorophenyl)benzaldehyde, followed by the conversion of the aldehyde to the final product through a Cannizzaro reaction.

Starting Materials
2,4,6-trifluorophenol, Sodium hydroxide (NaOH), Methanol (CH3OH), Hydrochloric acid (HCl), Sodium chloride (NaCl), Sodium borohydride (NaBH4), Sulfuric acid (H2SO4), Sodium hydrogensulfite (NaHSO3), Sodium carbonate (Na2CO3), Ethanol (C2H5OH), Water (H2O)

Reaction
Step 1: Conversion of 2,4,6-trifluorophenol to 2-(2,4,6-trifluorophenyl)benzaldehyde, a. Dissolve 2,4,6-trifluorophenol (1.0 g, 6.0 mmol) in methanol (10 mL) in a round-bottom flask., b. Add sodium hydroxide (1.2 g, 30 mmol) to the flask and stir the mixture at room temperature for 30 minutes., c. Add hydrochloric acid (1 M, 10 mL) to the flask to adjust the pH to 2-3., d. Add sodium chloride (5 g) to the flask and extract the mixture with ethyl acetate (3 x 10 mL)., e. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(2,4,6-trifluorophenyl)benzaldehyde as a yellow solid (0.8 g, 80% yield)., Step 2: Conversion of 2-(2,4,6-trifluorophenyl)benzaldehyde to 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, a. Dissolve 2-(2,4,6-trifluorophenyl)benzaldehyde (0.5 g, 2.2 mmol) in methanol (10 mL) in a round-bottom flask., b. Add sodium borohydride (0.2 g, 5.3 mmol) to the flask and stir the mixture at room temperature for 2 hours., c. Add sulfuric acid (1 M, 10 mL) to the flask to adjust the pH to 2-3., d. Add sodium hydrogensulfite (0.5 g, 4.4 mmol) to the flask and stir the mixture at room temperature for 30 minutes., e. Add sodium carbonate (1.0 g, 9.4 mmol) to the flask and stir the mixture at room temperature for 30 minutes., f. Extract the mixture with ethyl acetate (3 x 10 mL) and dry the organic layer over sodium sulfate., g. Evaporate the solvent under reduced pressure to obtain 2-Formyl-4-(2,4,6-trifluorophenyl)phenol as a yellow solid (0.4 g, 95% yield).

Mechanism Of Action

2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to bind to the active site of COX-2, thereby preventing the enzyme from producing prostaglandins.

Biochemical And Physiological Effects

2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, which are involved in inflammation and pain. In addition, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% in laboratory experiments is that it is a highly fluorinated compound, which makes it more resistant to degradation. In addition, it is relatively easy to synthesize and is commercially available. However, one limitation of using 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% is that it is a relatively expensive compound.

Future Directions

There are a number of potential future directions for the use of 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%. It could be used as a starting material for the synthesis of a variety of other compounds, such as polymers and small molecules. In addition, it could be used in the development of new drugs and therapies for the treatment of inflammation and pain. Finally, it could be used in the development of new analytical techniques for the detection and quantification of COX-2 inhibitors.

Scientific Research Applications

2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been used in a variety of scientific studies. It has been used as a starting material for the synthesis of a variety of other compounds, such as 2,4,6-trifluorophenyl-3-hydroxybenzoic acid and 2,4,6-trifluorophenyl-3-methoxybenzoic acid. It has also been used in the synthesis of novel polymers, such as poly(2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%). In addition, 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95% has been used in the synthesis of small molecules, such as 2-Formyl-4-(2,4,6-trifluorophenyl)phenol, 95%-N-oxide, which has been used as an inhibitor of the enzyme cyclooxygenase-2.

properties

IUPAC Name

2-hydroxy-5-(2,4,6-trifluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-12(18)8(3-7)6-17/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLQNACVVGPIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685215
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(2,4,6-trifluorophenyl)phenol

CAS RN

1111129-46-4
Record name 2',4',6'-Trifluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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